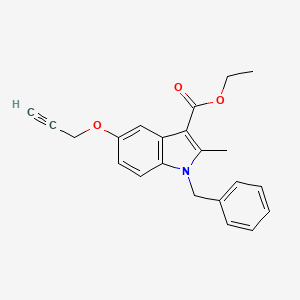
Propyl 4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-二氯苯基)-7-(3,4-二甲氧基苯基)-2-甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸丙酯是一种复杂的的有机化合物,在医药化学、药理学和材料科学等领域具有潜在的应用。该化合物以其独特的结构为特征,包括多个芳香环、甲氧基和喹啉骨架。
准备方法
合成路线和反应条件
4-(3,4-二氯苯基)-7-(3,4-二甲氧基苯基)-2-甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸丙酯的合成通常涉及多步有机反应。一种常用的方法是Hantzsch合成,该方法涉及在合适的溶剂(如乙醇)存在下,醛、β-酮酯和醋酸铵的缩合。反应通常在回流条件下进行,以确保反应物完全转化。
工业生产方法
在工业环境中,该化合物的生产可能涉及连续流动反应器,以提高合成效率和收率。催化剂和优化的反应条件(如温度和压力)可以进一步提高工艺的可扩展性。
化学反应分析
反应类型
4-(3,4-二氯苯基)-7-(3,4-二甲氧基苯基)-2-甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸丙酯可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于改变化合物的氧化态,可能改变其生物活性。
取代: 该化合物中的卤素原子可以被其他基团取代,以产生具有不同性质的衍生物。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用氢化铝锂 (LiAlH₄) 或硼氢化钠 (NaBH₄) 等还原剂。
取代: 亲核取代反应可以使用甲醇钠 (NaOCH₃) 或叔丁醇钾 (KOtBu) 等试剂进行。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生具有额外羰基的喹啉衍生物,而还原可能产生更饱和的类似物。
科学研究应用
化学
在化学领域,该化合物用作合成更复杂分子的构建块。其独特的结构允许探索新的化学反应和开发新型材料。
生物学
在生物学研究中,该化合物的衍生物因其作为酶抑制剂或作为配体进行受体结合研究的潜力而被研究。多个官能团的存在使其成为探测生物系统的多功能工具。
医药
在医学上,该化合物及其衍生物因其潜在的治疗特性而被研究。由于它们能够与生物靶标相互作用,它们可能对各种疾病(包括癌症和传染病)具有活性。
工业
在工业领域,该化合物可用于开发具有特定特性的新型材料,例如增强的热稳定性或独特的电子特性。
作用机制
4-(3,4-二氯苯基)-7-(3,4-二甲氧基苯基)-2-甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸丙酯发挥作用的机制在很大程度上取决于其与分子靶标的相互作用。这些相互作用可能涉及与酶、受体或其他蛋白质结合,从而导致其活性的调节。所涉及的途径可能包括抑制酶活性、改变信号转导途径或破坏细胞过程。
相似化合物的比较
类似化合物
4-(3,4-二氯苯基)-2-甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸丙酯: 缺乏3,4-二甲氧基苯基,这可能导致不同的生物活性。
4-(3,4-二氯苯基)-7-(3,4-二甲氧基苯基)-2-甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸乙酯: 结构相似,但具有乙酯基而不是丙酯基,可能影响其药代动力学特性。
独特性
4-(3,4-二氯苯基)-7-(3,4-二甲氧基苯基)-2-甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸丙酯的独特性在于其官能团和结构特征的特定组合。这种组合允许广泛的化学修饰和生物相互作用,使其成为研究和工业应用的宝贵化合物。
属性
分子式 |
C28H29Cl2NO5 |
|---|---|
分子量 |
530.4 g/mol |
IUPAC 名称 |
propyl 4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H29Cl2NO5/c1-5-10-36-28(33)25-15(2)31-21-12-18(16-7-9-23(34-3)24(14-16)35-4)13-22(32)27(21)26(25)17-6-8-19(29)20(30)11-17/h6-9,11,14,18,26,31H,5,10,12-13H2,1-4H3 |
InChI 键 |
VNYHQUVGWFGFMS-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)Cl)Cl)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-bromo-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11636418.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636432.png)
![1,4-Bis[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B11636449.png)
![(2Z)-2-(Phenylformamido)-3-(pyridin-3-YL)-N-[(pyridin-3-YL)methyl]prop-2-enamide](/img/structure/B11636453.png)
![(5Z)-1-acetyl-5-{[6-methyl-2-(morpholin-4-yl)quinolin-3-yl]methylidene}-2-sulfanyl-1,5-dihydro-4H-imidazol-4-one](/img/structure/B11636459.png)
![5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11636469.png)
![1,3-dimethyl-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11636477.png)
![(6Z)-5-imino-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636485.png)
![2-{(5Z)-6-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11636496.png)
![13-ethyl-14-ethylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11636506.png)



